Methyl 3-hydroxy-2,2-dimethylbutanoate

Description

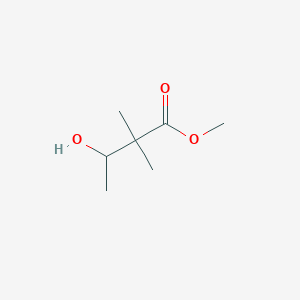

Methyl 3-hydroxy-2,2-dimethylbutanoate is a branched-chain ester featuring a hydroxyl group at the third carbon and two methyl groups at the second carbon of the butanoate backbone.

Properties

Molecular Formula |

C7H14O3 |

|---|---|

Molecular Weight |

146.18 g/mol |

IUPAC Name |

methyl 3-hydroxy-2,2-dimethylbutanoate |

InChI |

InChI=1S/C7H14O3/c1-5(8)7(2,3)6(9)10-4/h5,8H,1-4H3 |

InChI Key |

IZLAFAPADUHVEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)(C)C(=O)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 3-hydroxy-2,2-dimethylbutanoate

- Structure : Ethyl ester with identical hydroxyl and branching positions.

- Properties : Higher molecular weight (160.21 g/mol) and boiling point (228.3°C) compared to the methyl ester due to the longer ethyl chain .

- Applications : Found naturally in Diplopterys pubipetala and associated with antioxidant/antimicrobial activities .

Methyl 3-hydroxy-2,2-dimethylpropanoate

- Structure: Shorter propanoate chain (C3 vs. C4) but same branching and hydroxyl position.

- Properties: Lower molecular weight (132.16 g/mol, calculated) and reduced steric hindrance compared to the butanoate analog .

- Applications : Likely used as a synthetic intermediate in pharmaceuticals.

Ethyl 3-hydroxy-3-methylbutanoate

- Structure : Hydroxyl group at C-3 with a single methyl branch at C-3 (vs. 2,2-dimethyl in the target compound).

Functional Group Additions/Omissions

Methyl 3-methylbutanoate (Isovalerate)

- Structure : Lacks the hydroxyl group and features a single methyl branch at C-3.

- Properties : Lower polarity and higher volatility due to the absence of a hydroxyl group. Used as a flavoring agent in food and fragrances .

Ethyl 2-acetyl-3-methylbutanoate

Positional and Stereochemical Variations

Methyl 2-amino-3-methylbutanoate Hydrochloride

- Structure: Replaces the hydroxyl group with an amino group, enabling participation in peptide coupling reactions.

- Applications: Used in chiral synthesis of amino acid derivatives .

Methyl 3-hydroxy-2-methylenebutyrate

Comparative Data Table

Key Structural and Functional Insights

- Ester Chain Length : Methyl esters generally exhibit lower boiling points and higher volatility than ethyl analogs due to reduced molecular weight .

- Hydroxyl Group Role : Enhances solubility in polar solvents and enables hydrogen bonding, critical for interactions in biological systems (e.g., antioxidant activity in plant extracts) .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for Methyl 3-hydroxy-2,2-dimethylbutanoate, and how are reaction conditions optimized?

- Methodological Answer : The compound is commonly synthesized via esterification or transesterification reactions. For example, methyl esters can be prepared by reacting carboxylic acid derivatives (e.g., hydrochlorides) with methylating agents under inert atmospheres. In one protocol, methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride was reacted with trifluoroethyl reagents in tetrahydrofuran (THF) at 60°C for 27 hours, followed by purification using C18 reverse-phase chromatography (acetonitrile/water) . Optimization involves adjusting stoichiometry (e.g., 2.2 equivalents of trifluoroethyl triflate) and reaction time to maximize yields.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H-NMR : Key peaks include δ 1.02 (s, 9H) for tert-butyl groups and δ 3.79 (s, 3H) for the methyl ester .

- LCMS/HPLC : Used to verify molecular weight (e.g., [M+H]+ peaks) and purity (>95% by retention time analysis) .

- Chiral HPLC : Critical for confirming enantiomeric purity in stereoisomeric derivatives .

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) effectively separates polar byproducts .

- Silica gel chromatography (hexane/ethyl acetate) is suitable for less polar intermediates .

- Acid-base extraction : Used to isolate crude products, e.g., dichloromethane/water partitioning after sodium bicarbonate washes .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in derivatives of this compound?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts or resolved starting materials. For example, methyl (2S,3S)-3-hydroxy-2-methylbutanoate was synthesized using enantiopure precursors, with configurations confirmed by 1H-NMR coupling constants (e.g., δ 4.05–4.1 for stereospecific protons) . Kinetic resolution or enzymatic desymmetrization may also enhance enantiomeric excess.

Q. What strategies address contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Discrepancies often arise from solvent choice, reagent quality, or inert atmosphere integrity. For instance, sodium triacetoxyhydroborate reductions in dichloroethane require strict anhydrous conditions to prevent side reactions . Replicating protocols with controlled variables (e.g., 60°C vs. room temperature) and validating purity via LCMS can resolve inconsistencies .

Q. How does steric hindrance from the 2,2-dimethyl group influence reactivity in downstream modifications?

- Methodological Answer : The bulky 2,2-dimethyl group restricts nucleophilic attack at the β-carbon, favoring reactions at the ester carbonyl. For phosphonate derivatives, this steric effect necessitates strong bases (e.g., triethylamine) and polar aprotic solvents (e.g., THF) to activate electrophilic sites . Computational modeling (e.g., DFT) can predict regioselectivity in such cases.

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : The compound is sensitive to hydrolysis under acidic or alkaline conditions. Stability studies show degradation at pH < 2 (ester cleavage) or pH > 10 (saponification). Storage at −20°C in anhydrous solvents (e.g., THF) minimizes decomposition, as evidenced by NMR stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.